N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide
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Overview
Description
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, featuring a triazolopyrimidine core, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE typically involves the annulation of a pyrimidine moiety to a triazole ring. This can be achieved through various synthetic routes, including:
Cyclization Reactions: The cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.
Substitution Reactions: Introduction of the chloro, hydroxy, and methyl groups through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further explored for their biological activities.
Scientific Research Applications
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Pharmacology: The compound shows promising cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Industrial Chemistry: It can be used as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyrimidine derivatives. Its ability to inhibit CDK2 selectively makes it a valuable compound for further research in cancer therapy.
Properties
Molecular Formula |
C13H16ClN5O2 |
---|---|
Molecular Weight |
309.75 g/mol |
IUPAC Name |
N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-7-9(14)11(21)19-13(15-7)17-12(18-19)16-10(20)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,15,16,17,18,20) |
InChI Key |
DNYVFQZGVWCGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3CCCCC3)Cl |
Origin of Product |
United States |
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